molecular formula C35H70O6 B10828448 Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

Cat. No.: B10828448
M. Wt: 586.9 g/mol
InChI Key: WPYGZRNZYNMJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its long alkyl chains and the presence of methoxyethoxy groups, which contribute to its unique chemical properties. It is primarily used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate typically involves the esterification of tetradecanoic acid with 3-(2-methoxyethoxy)-2-tetradecanoyloxypropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous feeding of reactants and catalysts into the reactor, where the esterification reaction takes place. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Tetradecanoic acid and 3-(2-methoxyethoxy)-2-tetradecanoyloxypropanoic acid.

    Reduction: 3-(2-methoxyethoxy)-2-tetradecanoyloxypropanol and tetradecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

    Biology: Employed in the formulation of liposomes for drug delivery systems.

    Medicine: Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate involves its interaction with lipid bilayers due to its amphiphilic structure. The compound can insert itself into lipid membranes, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methane;[3-(2-ethoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate
  • Methane;[3-(2-methoxyethoxy)-2-dodecanoyloxypropyl] dodecanoate
  • Methane;[3-(2-methoxyethoxy)-2-hexadecanoyloxypropyl] hexadecanoate

Uniqueness

Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate is unique due to its specific combination of long alkyl chains and methoxyethoxy groups, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it particularly effective in applications requiring amphiphilic molecules.

Properties

Molecular Formula

C35H70O6

Molecular Weight

586.9 g/mol

IUPAC Name

methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C34H66O6.CH4/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2;/h32H,4-31H2,1-3H3;1H4

InChI Key

WPYGZRNZYNMJJP-UHFFFAOYSA-N

Canonical SMILES

C.CCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.